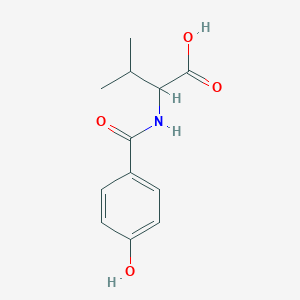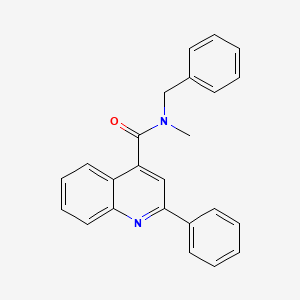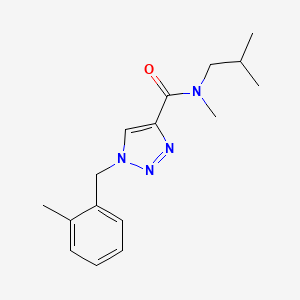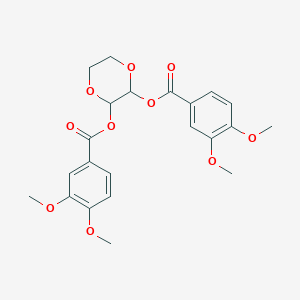
N-(4-hydroxybenzoyl)valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxybenzoyl)valine, also known as HBV, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HBV is a derivative of valine, which is an essential amino acid that plays a crucial role in protein synthesis and metabolism.
科学研究应用
N-(4-hydroxybenzoyl)valine has various scientific research applications, including its use as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of N-(4-hydroxybenzoyl)valine is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound can induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth. This compound also has antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N-(4-hydroxybenzoyl)valine in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the research on N-(4-hydroxybenzoyl)valine. One potential direction is to investigate the use of this compound as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, research is needed to develop new methods for synthesizing this compound and improving its solubility in water.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields. Its anti-tumor, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of cancer and other diseases. While there are limitations to using this compound in lab experiments, its synthetic nature and low toxicity make it a promising compound for future research.
合成方法
N-(4-hydroxybenzoyl)valine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of this compound involves the reaction between 4-hydroxybenzoic acid and valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound and dicyclohexylurea as a byproduct.
On the other hand, enzymatic synthesis of this compound involves the use of enzymes such as lipases and esterases. The reaction involves the esterification of 4-hydroxybenzoic acid with valine in the presence of the enzyme, resulting in the formation of this compound.
属性
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)10(12(16)17)13-11(15)8-3-5-9(14)6-4-8/h3-7,10,14H,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGXLNKTTHNTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)

![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)

![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)


![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)